molecular formula C22H27N3O B14946301 Acetamide, 2-(adamantan-1-yl)-N-[4-(3-methylpyrazol-1-yl)phenyl]-

Acetamide, 2-(adamantan-1-yl)-N-[4-(3-methylpyrazol-1-yl)phenyl]-

Cat. No.: B14946301
M. Wt: 349.5 g/mol
InChI Key: NCVPBYQUMHKMKS-UHFFFAOYSA-N
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Description

2-(ADAMANTAN-1-YL)-N-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]ACETAMIDE is a synthetic organic compound characterized by the presence of an adamantane moiety and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ADAMANTAN-1-YL)-N-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]ACETAMIDE typically involves the following steps:

    Formation of the Adamantane Derivative: The adamantane moiety is introduced through a reaction involving adamantane and an appropriate acylating agent.

    Coupling with Pyrazole: The pyrazole ring is synthesized separately and then coupled with the adamantane derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Final Acetylation: The final step involves acetylation to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(ADAMANTAN-1-YL)-N-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(ADAMANTAN-1-YL)-N-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(ADAMANTAN-1-YL)-N-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety may facilitate membrane penetration, while the pyrazole ring can interact with enzymes or receptors, modulating their activity. This dual interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(ADAMANTAN-1-YL)ACETAMIDE: Lacks the pyrazole ring, making it less versatile in biological applications.

    N-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]ACETAMIDE: Lacks the adamantane moiety, which may reduce its membrane penetration capabilities.

Uniqueness

2-(ADAMANTAN-1-YL)-N-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]ACETAMIDE is unique due to the combination of the adamantane and pyrazole structures, providing a balance of hydrophobic and hydrophilic properties

Properties

Molecular Formula

C22H27N3O

Molecular Weight

349.5 g/mol

IUPAC Name

2-(1-adamantyl)-N-[4-(3-methylpyrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C22H27N3O/c1-15-6-7-25(24-15)20-4-2-19(3-5-20)23-21(26)14-22-11-16-8-17(12-22)10-18(9-16)13-22/h2-7,16-18H,8-14H2,1H3,(H,23,26)

InChI Key

NCVPBYQUMHKMKS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=CC=C(C=C2)NC(=O)CC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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